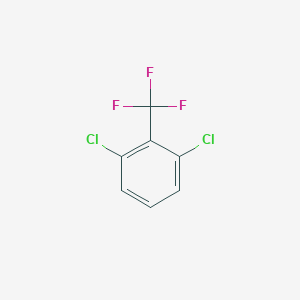

1,3-Dichloro-2-(trifluoromethyl)benzene

描述

纳曲替宾是一种强效且选择性的δ型阿片受体拮抗剂,广泛用于科学研究。 它与常用的δ型拮抗剂纳曲肽具有类似的作用,但对δ1和δ2亚型的结合亲和力不同,使其可用于区分作用于δ型受体的药物的亚型选择性 . 此外,纳曲替宾在高剂量时还可作为κ型阿片受体激动剂 .

准备方法

纳曲替宾可以通过费歇尔吲哚合成法合成。该方法使用温和酸性、纯水性条件。 纳曲替宾从纳洛酮和邻苯基羟胺盐酸盐的制备需要更强的条件,具体来说是6.0 N盐酸 . 该方法高效、环保,适用于克级合成 .

化学反应分析

纳曲替宾会发生各种化学反应,包括:

氧化: 纳曲替宾可以在特定条件下被氧化,尽管详细的反应条件和产物尚未广泛记录。

还原: 与其他具有相似结构的化合物类似,纳曲替宾可以发生还原反应。

取代: 纳曲替宾可以参与取代反应,特别是涉及其酚类和叔醇基团。

这些反应中常用的试剂和条件包括强酸(如盐酸)用于合成,以及根据所需反应的各种氧化剂或还原剂。

科学研究应用

Chemical Research Applications

1. Synthetic Intermediate

1,3-Dichloro-2-(trifluoromethyl)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various functionalization reactions that are essential in developing new chemical entities.

2. Building Block for Pharmaceuticals

The compound is utilized in the pharmaceutical industry for the synthesis of drugs. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in drug design. Research has indicated its potential in developing pharmaceuticals that target specific biological pathways.

3. Agrochemical Production

In agrochemicals, this compound is used to develop pesticides and herbicides. Its insecticidal properties have been studied extensively, showing effectiveness against various pests by targeting their nervous systems.

1. Insecticidal Properties

Research indicates that this compound exhibits significant insecticidal activity. A comparative study with fipronil (a well-known insecticide) demonstrated its effectiveness against species like Drosophila melanogaster, with an LC50 value indicating potent bioactivity.

| Compound | Target Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Drosophila melanogaster | 15.6 | GABA receptor antagonist |

| Fipronil | Aedes aegypti | 10.2 | GABA receptor antagonist |

Industrial Applications

1. Solvent in Material Science

This compound has been explored as a solvent for dissolving polymers and other materials used in electronic devices. Its unique solubility properties make it suitable for applications requiring specific solvent characteristics.

2. Chemical Manufacturing

In industrial settings, this compound is employed in the production of various chemical products, including dyes and specialty chemicals. Its reactivity allows it to participate in multiple chemical processes, enhancing production efficiency.

Environmental Impact Studies

Due to its persistence in the environment and potential ecological impacts, this compound has been the subject of environmental research. Studies focus on its behavior in ecosystems and its degradation pathways to assess risks associated with its use.

作用机制

纳曲替宾通过选择性地结合δ型阿片受体,阻断其活性而发挥作用。 这种结合亲和力在δ1和δ2亚型之间有所不同,使研究人员能够区分这些亚型 . 此外,纳曲替宾激活TRPM7通道,该通道参与各种细胞过程,如Mg2+稳态、运动性和增殖 . 这种激活即使在低PIP2的条件下也不会发生在细胞内Mg2+耗尽之前 .

相似化合物的比较

纳曲替宾类似于其他δ型阿片受体拮抗剂,如纳曲肽。 它在对δ1和δ2亚型的结合亲和力上有所不同,使其在区分亚型选择性方面独一无二 . 其他类似化合物包括纳尔芬和纳美芬,它们也作用于阿片受体,但选择性和作用不同 .

生物活性

1,3-Dichloro-2-(trifluoromethyl)benzene, a halogenated aromatic compound, has garnered attention due to its potential biological activities and applications in medicinal chemistry and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C7H3Cl2F3

- Molecular Weight : 215.00 g/mol

- Structure : The compound features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its chemical behavior and biological interactions.

The biological activity of this compound can be attributed to its unique structural features:

- Electrophilic Nature : The presence of halogens makes the compound an electrophile, allowing it to interact with nucleophiles in biological systems.

- Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, improving its bioavailability and potential efficacy as a therapeutic agent .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that halogenated compounds often demonstrate enhanced efficacy against bacteria and fungi due to their ability to disrupt cellular membranes and inhibit key metabolic processes .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, structural analogs have shown promising results in inhibiting cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Case Studies

- Antimicrobial Efficacy : A study published in Chemosphere evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting potential use in agricultural applications as a pesticide or fungicide.

- Pharmacological Potential : Research published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that the incorporation of the trifluoromethyl group significantly enhanced the potency of certain inhibitors targeting serotonin reuptake transporters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Contains fluorine instead of chlorine | Moderate antimicrobial activity |

| 1,3-Dichloro-2-nitro-5-(trifluoromethyl)benzene | Nitro group enhances reactivity | Potential enzyme inhibitor |

| 1,3-Dichloro-2,4-bis(trifluoromethyl)benzene | Two trifluoromethyl groups increase lipophilicity | Higher potency in enzyme inhibition |

属性

IUPAC Name |

1,3-dichloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYCGMWKMMQPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275295 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104359-35-5 | |

| Record name | 1,3-dichloro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。